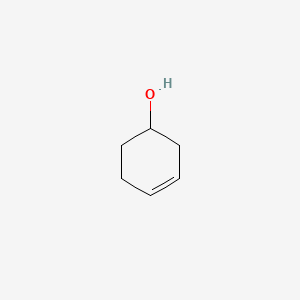

3-Cyclohexen-1-ol

Beschreibung

Contextualization of 3-Cyclohexen-1-ol within Monocyclic Terpene Alcohols

This compound is an organic compound classified as a cyclic allylic alcohol. Its structure consists of a six-membered cyclohexene (B86901) ring with a hydroxyl group (-OH) at one carbon and a double bond within the ring. With the molecular formula C₆H₁₀O and a molecular weight of approximately 98.14 g/mol , it is a structurally simple yet versatile molecule.

While not a terpene itself by the strict definition (which are typically derived from C5 isoprene (B109036) units), this compound is a fundamental structural motif found within the broader class of monocyclic monoterpenoids (C10). ymdb.cacontaminantdb.ca For instance, compounds like alpha-terpineol (B3430122) contain a substituted cyclohexene ring as their core framework. ymdb.caataman-chemicals.com These monocyclic monoterpenoid alcohols are a significant class of natural products, widely distributed in nature and known for their characteristic fragrances and biological activities. ataman-chemicals.comatamanchemicals.com this compound has been identified in trace amounts in the essential oils of plants such as Bupleurum chinense and Trachyspermum ammi. Its presence in these natural sources, alongside more complex terpenoids, situates it within the chemical landscape of plant-derived secondary metabolites.

Table 1: Physicochemical Properties of this compound Below is an interactive table summarizing the key properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| CAS Number | 822-66-2 |

| Classification | Cyclic Allylic Alcohol |

Significance of this compound in Organic Synthesis and Chemical Research

The significance of this compound in the scientific community stems primarily from its role as a versatile building block in organic synthesis. orientjchem.org Its bifunctional nature, containing both a reactive double bond and a hydroxyl group, allows for a wide array of chemical transformations. It serves as a key intermediate in the synthesis of numerous more complex molecules, including pharmaceuticals, agrochemicals, and materials. ontosight.aiontosight.aismolecule.com

In chemical research, this compound is a common starting material for producing other valuable compounds. For example, its oxidation yields cyclohexenone, an important industrial chemical and synthetic intermediate. patsnap.com Conversely, its reduction can produce cyclohexanol. The compound and its derivatives are particularly crucial in asymmetric synthesis, where the goal is to create specific stereoisomers of chiral molecules. Optically active cyclohexenol (B1201834) derivatives are highly valued precursors for the synthesis of complex natural products and medicinally active compounds. orientjchem.orgoup.com

Research has demonstrated several methods for preparing enantiomerically pure versions of cyclohexenol derivatives. These methods include the asymmetric reduction of corresponding ketones, enzymatic resolutions, and the enantioselective deprotonation of cyclohexene oxide using chiral catalysts. orientjchem.orgoup.commetu.edu.tr These advanced synthetic strategies underscore the compound's importance in developing stereochemically defined molecules. Furthermore, derivatives of this compound, such as those with bromo or amino groups, serve as intermediates for specialized applications in medicinal chemistry and materials science. smolecule.comcymitquimica.com

Table 2: Key Research Applications of this compound This interactive table outlines the primary roles of this compound in organic synthesis.

| Application Area | Description of Significance | Key References |

|---|---|---|

| Chiral Building Block | Serves as a versatile chiral precursor for the asymmetric synthesis of natural products and complex medicinal compounds. | orientjchem.orgoup.com |

| Intermediate for Oxidation/Reduction | Can be readily oxidized to cyclohexenone or reduced to cyclohexanol, both of which are valuable industrial and laboratory chemicals. | patsnap.com |

| Synthesis of Derivatives | Acts as a scaffold for creating a wide range of derivatives (e.g., esters, ethers, halogenated compounds) used as intermediates in pharmaceuticals and agrochemicals. | ontosight.aismolecule.commetu.edu.trcymitquimica.com |

| Precursor for Monoterpenes | Used in the synthesis of cyclic monoterpenes, which are essential components in the fragrance and flavor industries. | |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

cyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZZOPIABWYXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339513, DTXSID90870779 | |

| Record name | 3-Cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-66-2 | |

| Record name | 3-Cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Reaction Pathways of 3 Cyclohexen 1 Ol

Established Synthetic Routes to 3-Cyclohexen-1-ol

Two principal synthetic strategies have been extensively documented for the laboratory-scale and potential industrial production of this compound.

One of the well-established methods for preparing this compound is through the hydrolysis of 3-chlorocyclohexene (B1361376). google.com This two-step process involves the initial synthesis of the chlorinated intermediate followed by its conversion to the desired alcohol. Another route to produce cyclohexenone, a precursor for this compound, is the hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol (B1201834). wikipedia.org

3-Chlorocyclohexene is typically synthesized via the chlorination of cyclohexene (B86901). ontosight.ai Various chlorinating agents can be employed for this purpose. ontosight.ai A documented laboratory procedure involves the reaction of an allylic alcohol with an α-haloenamine, such as 1-chloro-1-(dimethylamino)-2-methyl-1-propene, in a solvent like dichloromethane. chemicalbook.com This reaction is generally conducted under an inert atmosphere at controlled temperatures, for instance, between 0 and 20°C, over several hours, and can yield the product in high purity. chemicalbook.com The progress of the reaction can be monitored using techniques like ¹H NMR and gas-liquid chromatography (GLC).

Table 1: Synthesis of 3-Chlorocyclohexene

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|

Data sourced from chemical literature. chemicalbook.com

The subsequent step involves the hydrolysis of 3-chlorocyclohexene to substitute the chlorine atom with a hydroxyl group. This nucleophilic substitution reaction is typically carried out using aqueous sodium hydroxide. savemyexams.com The process often requires controlled heating to facilitate the conversion to this compound.

Another widely employed and efficient method for the synthesis of this compound is the selective reduction of 2-cyclohexen-1-one (B156087). This approach focuses on the reduction of the carbonyl group while preserving the carbon-carbon double bond within the cyclohexene ring.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its mild nature and selectivity. cdnsciencepub.com The reduction is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695) at low temperatures, generally between 0 and 25°C, to control the reaction rate and enhance selectivity. Under these conditions, NaBH₄ selectively reduces the ketone functionality to a hydroxyl group, yielding this compound. The use of certain additives, like calcium chloride, has been shown to improve the yield and selectivity of the 1,2-reduction of α,β-unsaturated ketones like cyclohexenone. oup.com

Table 2: Selective Reduction of 2-Cyclohexen-1-one with NaBH₄

| Substrate | Reducing Agent | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|

Data from a study on selective 1,2-reduction. oup.com

Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent compared to NaBH₄ and can also be used for the reduction of cyclohexenone. masterorganicchemistry.comlibretexts.org However, due to its higher reactivity, careful control of reaction conditions is crucial to prevent the reduction of the double bond. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether, at low temperatures like 0°C. orgsyn.org Following the reduction, a careful workup procedure involving the addition of water or an aqueous solution is necessary to hydrolyze the resulting aluminum alkoxide complex and isolate the this compound product. libretexts.orgorgsyn.org A reported procedure using LiAlH₄ in diethyl ether at 0°C achieved a high yield of the corresponding 3-methyl-2-cyclohexen-1-ol (B1293851) from 3-methyl-2-cyclohexen-1-one. orgsyn.org

Selective Reduction of Cyclohexenone.

Utilizing Sodium Borohydride (NaBH₄).

Novel and Advanced Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of sophisticated methods for producing this compound and its derivatives. These approaches often employ asymmetric catalysis to achieve high levels of stereocontrol, which is essential for the synthesis of enantiomerically pure compounds.

The asymmetric synthesis of optically active cyclohexenol derivatives is a key focus area, as these compounds serve as versatile intermediates in the synthesis of complex natural products and pharmaceuticals. oup.com Several strategies have been successfully employed to achieve this, including the enantioselective deprotonation of epoxides, asymmetric reduction of enones, and enantioselective hydroboration of dienes. orientjchem.org These methods often utilize chiral catalysts or reagents to induce asymmetry in the product. orientjchem.org

A prominent method for synthesizing optically active 2-cyclohexen-1-ol (B1581600) is the enantioselective deprotonation of cyclohexene oxide using chiral nonracemic lithium amide (CNLA) bases. acs.org This reaction involves the abstraction of a proton from the epoxide by the chiral base, leading to the formation of the allylic alcohol. The enantioselectivity of this process is highly dependent on the structure of the chiral ligand.

For instance, chiral lithium amides derived from (S)-phenylglycine and (S)-valine have been used to prepare (R)-2-cyclohexen-1-ol with up to 72% enantiomeric excess (ee). tandfonline.com The use of a chiral lithium amide based on (S)-proline has resulted in the synthesis of (S)-2-cyclohexen-1-ol with 78% ee and an 88% yield. epa.gov Further studies have shown that chiral bases derived from (R)-phenylglycine can yield (S)-2-cyclohexen-1-ol with a maximum of 80% ee. acs.org The choice of the chiral ligand is critical, as it dictates the stereochemical outcome of the reaction. For example, chiral diamines have been employed to synthesize (R)-2-cyclohexen-1-ol with enantiomeric excesses of up to 79%. kchem.org The steric and electronic properties of the substituents on the chiral amine can significantly influence the enantioselectivity of the deprotonation. researchgate.net

| Chiral Ligand Source | Product Enantiomer | Max. Enantiomeric Excess (ee) | Reference |

| (S)-Phenylglycine / (S)-Valine | (R)-2-Cyclohexen-1-ol | 72% | tandfonline.com |

| (S)-Proline | (S)-2-Cyclohexen-1-ol | 78% | epa.gov |

| (R)-Phenylglycine | (S)-2-Cyclohexen-1-ol | 80% | acs.org |

| Chiral Diamines | (R)-2-Cyclohexen-1-ol | 79% | kchem.org |

Asymmetric hydrosilylation of α,β-unsaturated ketones, such as 2-cyclohexen-1-one, provides another effective route to chiral allylic alcohols. This method involves the addition of a hydrosilane to the ketone in the presence of a chiral transition metal catalyst, followed by hydrolysis to yield the desired alcohol.

Rhodium(I) complexes with β-diketonate ligands have been investigated as catalysts for the hydrosilylation of 2-cyclohexen-1-one. capes.gov.br The reaction of 2-cyclohexen-1-one with diethylzinc (B1219324) (Et2Zn) in the presence of a copper catalyst and a chiral bis(NHC) ligand derived from (S)-leucinol afforded (R)-3-ethylcyclohexanone with 97% ee. mdpi.com Similarly, using the ligand derived from (R)-leucinol produced the (S)-enantiomer with the same high enantioselectivity. mdpi.com Another study reported the conversion of 2-cyclohexen-1-one to (R)-cyclohexenol in 88% yield, albeit with a modest 26% ee, using a pybox catalyst and polymethylhydrosiloxane (B1170920) (PMHS). researchgate.net

| Catalyst System | Reactant | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Cu(hfacac)(btmsa) / (rac; S,S)-L1 | 2-Cyclohexen-1-one, Et2Zn | (R)-3-Ethylcyclohexanone | 97% | - | mdpi.com |

| Cu(hfacac)(btmsa) / (rac; R,R)-L1 | 2-Cyclohexen-1-one, Et2Zn | (S)-3-Ethylcyclohexanone | 97% | - | mdpi.com |

| Pybox catalyst / PMHS | 2-Cyclohexen-1-one | (R)-Cyclohexenol | 26% | 88% | researchgate.net |

The enantioselective hydroboration of 1,3-cyclohexadiene (B119728) using chiral borane (B79455) reagents is a well-established method for the synthesis of optically active cyclohexenols. orientjchem.org The reaction proceeds through the addition of a chiral dialkylborane to the diene, followed by an oxidative workup to furnish the alcohol.

One notable example is the use of diisopinocampheylborane (B13816774) for the hydroboration of 1,3-cyclohexadiene. This reaction yielded a mixture of (-)-2-cyclohexen-1-ol (in 94% ee) and this compound. google.com Another report describes the conversion of 1,3-cyclohexadiene to (R)-cyclohexenol with a 94% yield and 68% ee using di-(2-isocaranyl)borane as the chiral catalyst. orientjchem.org The hydroboration of 1,4-cyclohexadiene (B1204751) with diisopinocampheylborane has also been utilized to produce (S)-2-(-)-(3-cyclohexen-1-yl)-1,3,2-dioxaborinane. dtic.mil

| Chiral Borane Reagent | Substrate | Product(s) | Enantiomeric Excess (ee) | Yield | Reference |

| Diisopinocampheylborane | 1,3-Cyclohexadiene | (-)-2-Cyclohexen-1-ol & this compound | 94% (for 2-cyclohexen-1-ol) | - | google.com |

| Di-(2-isocaranyl)borane | 1,3-Cyclohexadiene | (R)-Cyclohexenol | 68% | 94% | orientjchem.org |

| Diisopinocampheylborane | 1,4-Cyclohexadiene | (S)-2-(-)-(3-Cyclohexen-1-yl)-1,3,2-dioxaborinane | - | 60% | dtic.mil |

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from a racemic mixture. In the context of this compound synthesis, the kinetic resolution of its precursor, methyl 3-cyclohexene-1-carboxylate, has been effectively demonstrated, particularly through enzymatic methods.

Enzymatic hydrolysis offers a highly selective and environmentally friendly approach to kinetic resolution. Carboxylesterases are commonly employed for the enantioselective hydrolysis of racemic esters, leading to the separation of one enantiomer as the corresponding carboxylic acid, while the other enantiomer of the ester remains unreacted.

A bacterial carboxylesterase, CarEst3, has been identified and utilized for the efficient hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM). nih.gov This enzymatic process yielded (S)-CHCM with an enantiomeric excess greater than 99%. nih.govjiangnan.edu.cn In another study, the E. coli esterase BioH was engineered to improve its S-enantioselectivity in the hydrolysis of rac-CHCM. tandfonline.comoup.com A mutant enzyme, Mu3, was developed that increased the enantiomeric excess of the product from 32.3% (wild type) to 70.9%. tandfonline.comoup.com

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Key Findings | Reference |

| CarEst3 | rac-Methyl 3-cyclohexene-1-carboxylate | (S)-Methyl 3-cyclohexene-1-carboxylate | >99% | High substrate tolerance and stable catalytic performance. | nih.govjiangnan.edu.cn |

| BioH (wild type) | rac-Methyl 3-cyclohexene-1-carboxylate | (S)-3-Cyclohexene-1-carboxylic acid | 32.3% | Base for rational design and improvement. | tandfonline.comoup.com |

| BioH (Mu3 mutant) | rac-Methyl 3-cyclohexene-1-carboxylate | (S)-3-Cyclohexene-1-carboxylic acid | 70.9% | Improved enantioselectivity through combinatorial modulation. | tandfonline.comoup.com |

Asymmetric Synthesis of Optically Active Cyclohexenol Derivatives.

Kinetic Resolution of Methyl 3-Cyclohexene-1-carboxylate.

Biocatalyst Identification and Engineering

The use of biocatalysis in chemical synthesis is a growing field, offering environmentally friendly alternatives to traditional chemical methods. mdpi.com Advances in DNA sequencing, bioinformatics, and protein engineering have facilitated the identification and development of enzymes for specific synthetic routes. acs.org For the synthesis of derivatives of this compound, such as (S)-3-cyclohexene-1-carboxylic acid, biocatalysis presents a significant advantage over chemical methods that often involve complex procedures and generate substantial waste. researchgate.net

A notable application of biocatalysis is in the asymmetric hydrolysis of racemic esters to produce enantiomerically pure compounds. For instance, a bacterial carboxylesterase, CarEst3, was identified through genome mining and demonstrated high efficiency in hydrolyzing racemic methyl 3-cyclohexene-1-carboxylate. researchgate.net This enzyme exhibited high substrate tolerance and stable catalytic performance, enabling the production of (S)-3-cyclohexene-1-carboxylic acid with a high enantiomeric excess. researchgate.net

Protein engineering is a key strategy to enhance the properties of natural enzymes for industrial applications. researchgate.net For example, the E. coli esterase BioH was engineered through rational design to improve its S-enantioselectivity for the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate. researchgate.net Similarly, lipases are frequently used biocatalysts in organic synthesis due to their robustness and commercial availability. acs.orgrsc.org Various lipases have been screened for the kinetic resolution of compounds like 3-cyclohexene-1-carboxylate esters. researchgate.netrsc.org For example, Burkholderia cepacia lipase (B570770) has been used to obtain (S)-3-cyclohexen-1-ol derivatives with high enantiomeric purity. rsc.org

The table below summarizes the findings of a study on the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate using a novel bacterial carboxylesterase. researchgate.net

| Parameter | Value |

| Biocatalyst | CarEst3 (bacterial carboxylesterase) |

| Substrate | Racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) |

| Product | (S)-3-cyclohexene-1-carboxylic acid |

| Substrate Concentration | 4.0 M (560 g·L⁻¹) |

| Enantiomeric Excess (ee) | >99% |

| Substrate to Catalyst Ratio | 1400 g·g⁻¹ |

| Space-Time Yield | 538 g·L⁻¹·d⁻¹ |

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines chemical and biocatalytic steps to create efficient and selective routes to target molecules. ucl.ac.ukscirp.org This approach is particularly valuable for the synthesis of optically pure compounds, which are often difficult to obtain through purely chemical methods. ucl.ac.ukscirp.org The integration of biocatalysis can simplify synthetic routes, increase atom efficiency, and reduce environmental impact. acs.org

A key strategy in chemoenzymatic synthesis is the use of enzymes for the kinetic resolution of racemic mixtures. For example, racemic methyl 3-cyclohexene-1-carboxylate has been resolved through enzymatic hydrolysis to yield enantiomerically enriched 3-cyclohexene-1-carboxylic acid using various lipases, including those from pig liver (PLE), horse liver (HLE), and Candida cylindracea (CCL). metu.edu.tr

The resulting enantiomerically pure building blocks can then be converted into more complex molecules through chemical transformations. For instance, enantiopure 1-(2'-bromocycloalkenyl)-3-buten-1-ols, obtained via biocatalytic hydrolysis, can be cyclized to form optically active condensed carbocycles. scirp.orgscirp.org These bicyclic allylic alcohols are precursors to bicyclic enones, which are important chiral synthons for biologically active compounds. scirp.orgscirp.org

The following table presents data from a study on the chemoenzymatic synthesis of enantiomerically enriched bicyclic carbocycles, highlighting the efficiency of the biocatalytic resolution step. scirp.org

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| (RS)-1-(2-bromocyclohex-1-en-1-yl) but-3-en-1-yl acetate | Candida parapsilosis ATCC 7330 | (R)-1-(2-bromocyclohex-1-en-1-yl)but-3-en-1-ol | Good | Excellent (>500 E value) |

| (RS)-1-(2-bromocyclopent-1-en-1-yl) but-3-en-1-yl acetate | Candida parapsilosis ATCC 7330 | (R)-1-(2-bromocyclopent-1-en-1-yl)but-3-en-1-ol | Good | Excellent |

| (RS)-1-(2-bromocyclohept-1-en-1-yl) but-3-en-1-yl acetate | Candida parapsilosis ATCC 7330 | (R)-1-(2-bromocyclohept-1-en-1-yl)but-3-en-1-ol | Good | Excellent |

Sonication-Assisted Synthesis of Catalysts for Cyclohexene Oxidation yielding this compound

Sonication, the use of ultrasound, has emerged as a valuable tool in the synthesis of catalysts, offering advantages such as increased reaction rates and enhanced material properties. acs.orguj.edu.pl In the context of cyclohexene oxidation, sonication has been employed to prepare highly efficient and durable catalysts. acs.orgacs.org

One notable example is the sonochemical synthesis of a bimetallic CuPd-HKUST-1 metal-organic framework (MOF). acs.orguj.edu.pl This method provides a faster and more efficient alternative to conventional solvothermal synthesis. acs.orgacs.org The sonochemically synthesized catalyst exhibited a significantly increased specific surface area, which is a key factor in its catalytic activity. uj.edu.pl

When tested in the oxidation of cyclohexene, the sonically synthesized CuPd-HKUST-1 catalyst demonstrated exceptional selectivity towards the production of cyclohexanol. acs.orguj.edu.pl This enhanced selectivity is attributed to the well-distributed Cu- and Pd-active sites within the MOF structure. acs.orguj.edu.pl The use of ultrasound not only facilitates the incorporation of both metal cations into the MOF structure but also allows for the tuning of the catalyst's functionalities. acs.orgacs.org

A study on the sonication-assisted synthesis of a copper-supported mixed oxide catalyst (Cu/MoO3/SiO2) for cyclohexene oxidation with hydrogen peroxide also demonstrated the benefits of this technique. rjpbcs.com The use of ultrasonic irradiation led to high catalytic activity and selectivity in a solvent-free reaction, highlighting its potential as a green chemistry method. rjpbcs.com

The table below summarizes the results of the catalytic oxidation of cyclohexene using a sonochemically synthesized CuPd-HKUST-1 catalyst. acs.org

| Catalyst | Conversion (%) | Selectivity to 2-cyclohexenol (%) | Selectivity to 2-cyclohexenone (%) | Selectivity to trans-1,2-cyclohexanediol (B13532) (%) | Selectivity to this compound (%) | Selectivity to cyclohexene oxide (%) |

| CuPd-HKUST-1-son | 96 | - | - | - | 43 | - |

Chemical Transformations and Reaction Mechanisms of this compound

Oxidation Reactions

This compound can undergo various oxidation reactions, a common transformation for alcohols. The presence of both a hydroxyl group and a carbon-carbon double bond allows for a range of oxidation products depending on the reagents and reaction conditions. ontosight.aisolubilityofthings.com

The oxidation of this compound can yield cyclohexenone. This transformation involves the oxidation of the secondary alcohol to a ketone. Oxidizing agents such as chromic acid are capable of effecting this conversion. Another route to cyclohexenone involves the hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting this compound. wikipedia.org

The allylic position of this compound is also susceptible to oxidation. The oxidation of cyclohexene can lead to a mixture of products, including 2-cyclohexen-1-ol and 2-cyclohexen-1-one. mdpi.comajol.info The oxidation of 2-cyclohexen-1-ol, an isomer of this compound, readily produces 2-cyclohexen-1-one. nih.gov

In a study of the oxidation of cyclohexene by various cytochrome P-450 model systems, 2-cyclohexen-1-one was identified as one of the oxidation products. nih.gov Furthermore, the oxidation of cyclohexene with cis-[RuIV(bpy)2(py)(O)]2+ can produce 2-cyclohexen-1-one, with 2-cyclohexen-1-ol being a competitive product as the ratio of cyclohexene to the ruthenium complex is increased. acs.org

The table below shows the products obtained from the oxidation of cyclohexene under different catalytic conditions, which can involve intermediates like this compound. ajol.info

| Catalyst/Oxidant | Products |

| Palladium(II) | Cyclohexanone |

| Manganese(III) porphyrin / perchlorate (B79767) and periodate | Cyclohexane oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one |

| Ruthenium catalyst / molecular oxygen | 2-cyclohexen-1-ol, 2-cyclohexen-1-one |

| N2O (gaseous phase) | Cyclohexanone |

| Monosubstituted titanium polyoxometalate / H2O2 | trans-cyclohexane-1,2-diol, 2-cyclohexene-1-ol, 2-cyclohexen-1-one, cyclohexene oxide |

| Chromium(VI) oxide / acetic acid | Cyclohexanol, Cyclohexanone, 2-cyclohexen-1-one, 1,2-cyclohexanediol, monoacetate, Bi-2-cyclohexen-1-yl |

Oxidation of Cyclohexene yielding this compound and other products.rsc.orgajol.info

The oxidation of cyclohexene is a significant reaction in the chemical industry, yielding valuable products such as 2-cyclohexen-1-one, 2-cyclohexen-1-ol, and cyclohexene oxide. researchgate.netresearchgate.net The reaction is complex due to the presence of two reactive sites on the cyclohexene molecule: the allylic C-H bond and the C=C double bond. mdpi.com Oxidation of the C-H bond at the allylic position can produce 2-cyclohexen-1-ol, 2-cyclohexen-1-one, or cyclohexene hydroperoxide. mdpi.com Conversely, oxidation of the C=C double bond can lead to the formation of cyclohexene oxide, cyclohexanol, cyclohexanone, cyclohexanediol, and dialdehyde. mdpi.com

Achieving high selectivity for a specific product is challenging because the desired products, like alcohols and ketones, are often more susceptible to further oxidation than the initial hydrocarbon. ajol.info The reaction conditions, including temperature, solvent, and the choice of oxidant, play a crucial role in determining the product distribution. mdpi.comrjpbcs.com For instance, increasing the reaction temperature can lead to higher conversion rates but may also promote deep oxidation, resulting in undesirable byproducts like ring-opening acids. mdpi.com

Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and molecular oxygen. rjpbcs.comchemicalbook.com Hydrogen peroxide is considered a green oxidant as its primary byproduct is water. rjpbcs.com The choice of oxidant can significantly influence the product selectivity. rjpbcs.com

The oxidation of cyclohexene can proceed through different mechanistic pathways, including catalytic and free-radical chain reactions, which are influenced by the catalyst and reaction conditions employed. rsc.orgresearchgate.net

Table 1: Products of Cyclohexene Oxidation

| Product Name | Chemical Formula | Site of Oxidation |

| 2-Cyclohexen-1-ol | C₆H₁₀O | Allylic C-H bond |

| 2-Cyclohexen-1-one | C₆H₈O | Allylic C-H bond |

| Cyclohexene hydroperoxide | C₆H₁₀O₂ | Allylic C-H bond |

| Cyclohexene oxide | C₆H₁₀O | C=C double bond |

| Cyclohexanol | C₆H₁₂O | C=C double bond |

| Cyclohexanone | C₆H₁₀O | C=C double bond |

This table provides a summary of the primary products obtained from the oxidation of cyclohexene, indicating the reactive site on the cyclohexene molecule that is targeted during the reaction.

Role of Catalysts in Oxidation Mechanisms.rsc.org

Catalysts are essential in directing the oxidation of cyclohexene towards specific products by influencing the reaction mechanism. ajol.info Various heterogeneous and homogeneous catalytic systems have been developed to improve the selectivity of this process. rjpbcs.com

Heterogeneous catalysts, such as metal oxides supported on materials like N-doped carbons (M/N:C), are often employed. nih.gov For example, Co/N:C and Cu/N:C have demonstrated high conversion and selectivity towards the formation of 2-cyclohexen-1-one. nih.gov The active sites on these catalysts, such as CoO and Co₃O₄ on the surface of TiZrCo catalysts, are believed to contribute to their high activity and selectivity. mdpi.com The support material can also play a role; for instance, N-doped carbon can activate oxygen, which then participates in the oxidation of the allylic C-H bond. nih.gov

The proposed mechanism for many catalytic oxidations involves the insertion of activated oxygen into the allylic C-H bond of cyclohexene to form a cyclohexenyl hydroperoxide intermediate. nih.gov This intermediate can then be converted to the desired ketone or alcohol. nih.gov In some cases, such as with Cu/N:C catalysts, the reaction is believed to proceed without releasing free radicals into the solution. nih.gov Instead, a surface reaction between adsorbed cyclohexenyl hydroperoxide and activated oxygen species is thought to be the key step. nih.gov

Homogeneous catalysts, such as cobalt or manganese salts, are used in industrial processes, though they often require high temperatures and pressures. mdpi.com Other examples include iridium nitro complexes and chromium (VI) oxide, which have been shown to catalyze the oxidation of cyclohexene to products including 2-cyclohexen-1-one and 2-cyclohexen-1-ol. ajol.inforesearchgate.net The addition of co-catalysts or specific ligands can further enhance the activity and selectivity of these systems.

Free Radical Chain Reaction Processes.rsc.org

The oxidation of cyclohexene can also proceed via a free-radical chain reaction, particularly when initiated by peroxides like tert-butyl hydroperoxide (tBuOOH) or hydrogen peroxide (H₂O₂). mtu.edu This process is dependent on the presence of dioxygen. mtu.edu

The mechanism is generally understood to involve the following steps:

Initiation: The reaction is initiated by the homolytic cleavage of the peroxide O-O bond, which generates radicals. mtu.edu These radicals then abstract a hydrogen atom from the allylic position of cyclohexene, forming a cyclic alkene radical. mtu.edu

Propagation: The resulting cyclohexenyl radical reacts rapidly with dioxygen (O₂) to form a cyclohexenyl peroxide radical. mtu.edu This peroxide radical is a key intermediate that can lead to the formation of various products. rsc.org It can decompose to form 2-cyclohexen-1-one and 2-cyclohexen-1-ol. researchgate.net

Termination: The chain reaction is terminated by the combination of radicals.

The formation of cyclohexenyl hydroperoxide is a critical step in this radical-chain mechanism. rsc.org This hydroperoxide can then decompose to yield the final products. researchgate.net The presence of radical scavengers has been shown to inhibit the reaction, providing evidence for the free-radical pathway. rsc.org The product distribution in free-radical oxidation can be complex, with one study reporting a 33.7% conversion of cyclohexene yielding 23.7% 2-cyclohexen-1-one, 8.0% 2-cyclohexen-1-ol, and 2.0% cyclohexene oxide. mtu.edu

Reduction Reactions to Cyclohexanol.benchchem.com

This compound can be reduced to cyclohexanol. This transformation involves the saturation of the carbon-carbon double bond within the cyclohexene ring. One common method for this reduction is catalytic hydrogenation. google.com This process typically utilizes hydrogen gas (H₂) in the presence of a metal catalyst. google.com

A variety of reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: Using hydrogen gas with catalysts such as palladium, platinum, or nickel. google.com

Metal Hydrides: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used, although these are more commonly associated with the reduction of carbonyl groups. Their effectiveness for reducing the alkene in this compound while preserving the alcohol function would depend on the specific reaction conditions.

Other Reducing Agents: Other reagents that can be used for the reduction of the double bond include diisobutylaluminum hydride, organotin hydrides, diborane, and hydrazine. google.com

The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the alkene without affecting the hydroxyl group.

Elimination Reactions to Cyclohexene or 1,3-Cyclohexadiene.smolecule.comorgsyn.org

This compound can undergo elimination reactions to form either cyclohexene or 1,3-cyclohexadiene. smolecule.comorgsyn.org The product formed depends on the reaction conditions and the mechanism of elimination. Dehydration of this compound is a key method for the synthesis of 1,3-cyclohexadiene. orgsyn.org This reaction is typically carried out by heating the alcohol in the presence of an acid catalyst. google.com

The formation of 1,3-cyclohexadiene from 2-cyclohexen-1-ol (an isomer of this compound) can be achieved by passing its vapor over a solid phosphoric acid catalyst at high temperatures (200-500 °C). google.com A similar principle would apply to the dehydration of this compound.

E1 Elimination Mechanism.lumenlearning.com

The dehydration of secondary alcohols, such as this compound, typically proceeds through an E1 (Elimination, unimolecular) mechanism in the presence of a strong acid. libretexts.orglibretexts.org The E1 mechanism is a two-step process: slideshare.netmasterorganicchemistry.com

Formation of a Carbocation: The hydroxyl group is first protonated by the acid to form an alkyloxonium ion, which is a good leaving group. byjus.comlibretexts.org This ion then departs, resulting in the formation of a carbocation intermediate. byjus.comlibretexts.org This is the slow, rate-determining step of the reaction. jove.com

Deprotonation: A weak base, often a water molecule or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. libretexts.orglibretexts.org This results in the formation of a double bond.

In the case of this compound, the initial carbocation can potentially lead to the formation of either cyclohexene or 1,3-cyclohexadiene, depending on which proton is removed. The stability of the resulting alkene often dictates the major product, with more conjugated systems like 1,3-cyclohexadiene being thermodynamically favored.

Dehydration of Secondary Alcohols.libretexts.orglibretexts.org

The acid-catalyzed dehydration is a common method for converting secondary alcohols into alkenes. libretexts.orglibretexts.org The reaction is typically carried out by heating the alcohol with a strong acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgumass.edu

The reaction conditions, particularly temperature, are important. For secondary alcohols, temperatures in the range of 100-140 °C are generally required. libretexts.orglibretexts.org The mechanism involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation, and subsequent deprotonation to yield the alkene. byjus.com

The dehydration of this compound can be directed to form 1,3-cyclohexadiene. orgsyn.org This is a valuable reaction as 1,3-cyclohexadiene is an important monomer in the production of polymers. google.com

Isomerization and Rearrangement Processes

Base-induced Rearrangement of Epoxides to Allylic Alcohols

The formation of this compound can be achieved through the base-induced rearrangement of cyclohexene oxide. This reaction is a classic example of converting an epoxide to an allylic alcohol. The process involves the abstraction of a proton from a carbon atom adjacent to the epoxide ring, followed by the opening of the epoxide ring to form the allylic alcohol. The choice of base and reaction conditions can significantly influence the yield and selectivity of the desired product.

Strong, non-nucleophilic bases are often employed to facilitate this rearrangement. Lithium amides, such as lithium diethylamide (LiNEt2), have proven effective in this transformation. For instance, the reaction of cyclohexene oxide with lithium diethylamide in a suitable solvent like ether can yield this compound. The mechanism proceeds via an E2-like elimination pathway where a proton on the carbon alpha to the epoxide ring is removed, leading to the formation of a carbanion which then rearranges to the more stable allylic alkoxide, which upon workup gives the allylic alcohol.

The regioselectivity of the epoxide opening is a critical aspect of this reaction. In substituted cyclohexene oxides, the base will preferentially abstract the most accessible and acidic proton, directing the formation of the double bond.

Table 1: Base-induced Rearrangement of Cyclohexene Oxide

| Base | Substrate | Product | Notes |

|---|---|---|---|

| Lithium Diethylamide | Cyclohexene Oxide | This compound | A common method for this transformation. |

Solvent-induced Isomerization

While less common as a primary synthetic route, the isomerization of related compounds to this compound can be influenced by the solvent. The solvent can play a role in stabilizing intermediates or transition states in rearrangement reactions. For instance, in certain acid-catalyzed rearrangements of bicyclic systems containing a hydroxyl group, the choice of solvent can impact the product distribution, potentially favoring the formation of this compound. However, dedicated solvent-induced isomerization reactions to form this compound are not extensively documented as standalone synthetic methods.

Esterification

This compound, as an alcohol, readily undergoes esterification reactions with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or a base when using acid chlorides or anhydrides.

For example, the reaction of this compound with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) or a solid acid catalyst yields 3-cyclohexenyl acetate. This reaction is a standard method for protecting the hydroxyl group or for synthesizing esters with specific properties. The esterification is a reversible process, and reaction conditions can be manipulated to favor the formation of the ester, often by removing the water formed during the reaction.

Table 2: Representative Esterification Reactions of this compound

| Reagent | Catalyst | Product |

|---|---|---|

| Acetic Anhydride | Pyridine | 3-Cyclohexenyl acetate |

| Propionic Acid | Sulfuric Acid | 3-Cyclohexenyl propionate |

Dehydrogenation

The dehydrogenation of this compound can lead to the formation of either cyclohexenone or phenol, depending on the reaction conditions and the catalyst used. This process involves the removal of hydrogen atoms from the molecule.

Catalytic dehydrogenation over a metal catalyst, such as copper, palladium, or platinum, can selectively oxidize the alcohol to the corresponding ketone, 2-cyclohexen-1-one. This transformation is often carried out at elevated temperatures in the gas phase or in a suitable high-boiling solvent.

Under more forcing conditions or with specific catalysts, dehydrogenation can be accompanied by isomerization of the double bond and subsequent aromatization to form phenol. This complete dehydrogenation results in a stable aromatic ring. For example, passing the vapor of this compound over a heated palladium catalyst can lead to the formation of phenol.

Table 3: Dehydrogenation Products of this compound

| Product | Catalyst/Conditions | Reaction Type |

|---|---|---|

| 2-Cyclohexen-1-one | Copper catalyst, high temperature | Selective Dehydrogenation |

Spectroscopic and Computational Analysis of 3 Cyclohexen 1 Ol

Conformational Analysis and Intramolecular Interactions

The conformational landscape of 3-cyclohexen-1-ol is primarily defined by the interplay between the ring's geometry and the orientation of its hydroxyl (-OH) substituent. Research has shown that the molecule exists as a mixture of several stable conformers at room temperature. The relative energies of these conformers are determined by a balance of steric effects and weak intramolecular interactions, most notably a hydrogen bond involving the pi (π) electrons of the carbon-carbon double bond.

A key feature of this compound's conformational behavior is the formation of an intramolecular π-type hydrogen bond. researchgate.net This occurs when the hydroxyl hydrogen atom acts as a donor and the electron cloud of the C=C double bond acts as an acceptor. This interaction is a stabilizing force that influences which conformations are most populated.

Spectroscopic and theoretical investigations have confirmed the presence of this hydrogen bond. researchgate.netmdpi-res.com The distance between the hydroxyl hydrogen and the center of the C=C double bond is a critical parameter for identifying this interaction. In the most stable conformer, this distance is calculated to be approximately 2.68 Å. researchgate.net Infrared spectroscopy further supports this, showing that conformers with this hydrogen bond have lower O-H stretching frequencies compared to those without it. researchgate.net

Computational studies have identified six conformational minima for this compound. researchgate.net These minima represent the most stable arrangements of the molecule and are separated by energy barriers. The conformational dynamics, including the interconversion between these minima, can be visualized using a two-dimensional potential energy surface (PES). researchgate.net This surface maps the energy of the molecule as a function of its key geometrical coordinates.

The conformation of the six-membered ring in this compound is not planar. The ring undergoes a twisting motion, and the different conformers correspond to specific values of this ring-twisting coordinate. researchgate.net The PES reveals the energy landscape associated with this motion, including the barriers that must be overcome for the ring to twist from one conformation to another. researchgate.net

Conformational Minima and Potential Energy Surfaces (PES).

Ring-Twisting Coordinates.

Computational Chemistry Methodologies

To accurately model the complex conformational landscape and subtle energetic differences in this compound, sophisticated computational methods are necessary. Ab initio quantum mechanical calculations have been instrumental in providing detailed insights that complement experimental findings. researchgate.netmdpi-res.com

High-level ab initio computations have been employed to investigate the conformations of this compound. researchgate.net Methods such as Møller-Plesset perturbation theory to the second order (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD) have been used, typically with correlation-consistent basis sets like cc-pVTZ. researchgate.net

These methods were used to generate the two-dimensional potential energy surface and to calculate the relative energies of the different conformational minima and the energy barriers for their interconversion. researchgate.net Interestingly, the two computational methods yielded slightly different results for the lowest energy conformer. According to MP2/cc-pVTZ calculations, the conformer with the intramolecular π-type hydrogen bond is the most stable by 108 cm⁻¹. researchgate.net In contrast, the more computationally intensive CCSD/cc-pVTZ calculations suggest that this hydrogen-bonded conformer is slightly higher in energy (by a mere 10 cm⁻¹) than a conformer without this specific interaction. researchgate.net This highlights the sensitivity of computational predictions to the chosen methodology, especially when dealing with small energy differences.

| Computational Method | Lowest Energy Conformer | Energy Difference (cm⁻¹) | Key Feature |

|---|---|---|---|

| MP2/cc-pVTZ | Conformer with H-bond | -108 | Intramolecular π-type hydrogen bond present |

| CCSD/cc-pVTZ | Conformer without H-bond | +10 | Conformer with H-bond is 10 cm⁻¹ higher in energy |

Calculation of Relative Energies.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules like this compound. It offers a balance between computational cost and accuracy for many molecular systems.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and chemical reactivity. irjweb.com For this compound, the HOMO is associated with the electron-rich C=C double bond, while the LUMO is the corresponding anti-bonding π* orbital. The energy difference between these orbitals can be calculated using DFT methods to predict how the molecule will interact with electrophiles and nucleophiles. physchemres.orgchalcogen.ro

Atomic charge analysis, often performed using methods like Mulliken population analysis within a DFT framework, helps to describe the electron distribution and identify reactive sites within a molecule. colab.ws In this compound, the electronegative oxygen atom in the hydroxyl group is expected to carry a partial negative charge, making it a potential site for electrophilic attack. The hydrogen of the hydroxyl group will carry a partial positive charge. This charge distribution influences the molecule's electrostatic potential and its non-covalent interactions. Spin density analysis becomes relevant when studying radical reactions involving the molecule.

Thermodynamic properties provide insight into the stability and spontaneity of chemical processes. The Gibbs free energy (G), defined by the equation ΔG = ΔH - TΔS (where H is enthalpy, T is temperature, and S is entropy), determines whether a reaction will occur spontaneously. chemeo.com

For this compound, thermodynamic quantities can be estimated using computational methods. The Joback method, for instance, provides calculated values for key thermodynamic parameters based on the molecular structure. These calculations are valuable for predicting the compound's behavior in chemical reactions and for process design. researchgate.net

Table 2: Calculated Thermodynamic Properties of this compound (Joback Method)

| Property | Value | Unit |

|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | -82.77 | kJ/mol |

| Standard Enthalpy of Formation (gas, ΔfH°gas) | -207.30 | kJ/mol |

| Enthalpy of Fusion (ΔfusH°) | 8.44 | kJ/mol |

This table presents key thermodynamic quantities for this compound as calculated by the Joback method. Data sourced from Cheméo. researchgate.net

Atomic Charge and Spin Density Analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides experimental data that complements and validates computational findings. The vibrational spectra are a direct probe of the molecule's structure and bonding.

Theoretical studies on this compound have shown that the experimental infrared spectrum, particularly in the O-H stretching region, aligns well with the frequency differences predicted between the various conformers by computational models. researchgate.net This agreement provides strong evidence for the existence of these conformers and supports the theoretical predictions about which conformer is most stable. researchgate.net For instance, the presence of weak hydrogen bonding in the most stable conformer is expected to lower its O-H stretching frequency compared to other conformers. Experimental IR spectra confirm the presence of key functional groups, with characteristic absorption bands for the hydroxyl (-OH) group typically appearing in the 3200–3600 cm⁻¹ region and the alkene (C=C) stretch near 1650 cm⁻¹.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical tool used to identify functional groups and probe molecular structure by measuring the absorption of infrared radiation by a sample. In the case of this compound, IR spectroscopy, in conjunction with computational methods, has been instrumental in understanding its conformational preferences. researchgate.net The IR spectrum is characterized by distinct absorption bands corresponding to specific vibrational modes of the molecule. libretexts.org

Key vibrational modes for this compound include the O-H stretch, C-H stretches (from both sp² and sp³ hybridized carbons), the C=C double bond stretch, and various bending and rocking motions in the fingerprint region. libretexts.orglibretexts.org The region from 4000 to 2500 cm⁻¹ is particularly informative, as it contains the stretching vibrations for N-H, C-H, and O-H bonds. libretexts.org

A study combining Fourier Transform Infrared (FT-IR) spectroscopy with ab initio computations (MP2/cc-pVTZ and CCSD/cc-pVTZ) investigated the six possible conformational minima of this compound. researchgate.net These conformers arise from different ring-twisting and O-H internal rotation coordinates. researchgate.net

Table 1: General Infrared Absorption Regions for Functional Groups in this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3300–3400 (Broad) |

| O-H (Alcohol) | Stretching, Free | ~3600 (Sharp) |

| =C-H (Alkene) | Stretching | 3000–3100 |

| C-H (Alkane) | Stretching | 2850–3000 |

| C=C (Alkene) | Stretching | 1640–1680 |

This table presents general, characteristic absorption ranges. Specific values for this compound conformers may vary. libretexts.orgpressbooks.pubathabascau.ca

The hydroxyl (OH) stretching region of the infrared spectrum is particularly sensitive to the chemical environment of the OH group, especially its involvement in hydrogen bonding. For alcohols, a broad absorption band in the 3300 to 3400 cm⁻¹ range typically indicates the presence of intermolecular or intramolecular hydrogen bonding, while a sharper, less intense peak near 3600 cm⁻¹ is characteristic of a "free" or unassociated hydroxyl group. pressbooks.pubquora.com

In this compound, the orientation of the hydroxyl group relative to the C=C double bond allows for the possibility of an intramolecular π-type hydrogen bond. researchgate.net This is a weak interaction where the hydroxyl hydrogen acts as a donor to the π-electron cloud of the double bond. Theoretical and experimental studies have investigated this phenomenon in similar cyclic molecules. aps.org Computational analyses for this compound have been performed to understand the energetics of its various conformers, including those that would facilitate such π-type hydrogen bonding. researchgate.nettamu.edu The presence of these specific conformers can be confirmed by unique signatures in the OH stretching region of the IR spectrum. aps.org

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, yielding a spectrum that is often complementary to an IR spectrum. tamu.edu It is particularly effective for observing the vibrations of non-polar bonds, such as the carbon-carbon double bond (C=C) in this compound. acs.org The experimental investigation of this compound has been supported by Raman spectroscopy to help confirm the presence of different conformers. aps.orgtamu.edu

Characteristic Raman bands for olefinic compounds are typically found in two main regions: 1610–1680 cm⁻¹ due to C=C stretching vibrations, and 3000–3100 cm⁻¹ corresponding to the olefinic C–H stretching. acs.org The C=C stretching band is often strong and provides a clear marker for the alkene group in the molecule. acs.org

Table 2: Characteristic Raman Bands for this compound

| Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| =C-H Stretch | 3000–3100 | Weak to Medium |

| C-H (sp³) Stretch | 2800–3000 | Strong |

This table outlines the expected regions for key Raman signals based on the functional groups present in this compound. acs.org

Precursor in Organic Synthesis

This compound is a key starting material in many organic synthesis endeavors. Its bifunctional nature allows chemists to strategically modify the molecule to create more complex structures with desired properties.

Cyclic monoterpenes are a class of natural products responsible for the characteristic aromas of many plants and fruits. They are widely used in the fragrance, flavor, and pharmaceutical industries. tandfonline.com this compound and its derivatives are valuable precursors for the synthesis of these important compounds. tandfonline.com For example, a derivative, 1-acetyl-4-methyl-3-cyclohexen-1-ol, has been utilized as a common precursor for the synthesis of monocyclic monoterpenes such as p-mentha-1,8-dien-4-ol, terpinolene, and p,α-dimethylstyrene. tandfonline.com This approach highlights the utility of the cyclohexene (B86901) framework in constructing the core structures of these natural products. tandfonline.com

The reactivity of this compound makes it a useful intermediate in the production of various specialty chemicals. Its derivatives can be tailored to create molecules for specific industrial applications. solubilityofthings.com For instance, derivatives of this compound can be used as precursors for fragrances and other complex organic molecules. The ability to introduce different functional groups onto the cyclohexene ring allows for the synthesis of a diverse range of specialty chemicals with unique properties. solubilityofthings.com

The structural features of this compound provide a scaffold for the development of more intricate organic molecules. Its multiple active sites, including the double bond and hydroxyl group, allow for a variety of chemical transformations to build more complex structures. Iron-catalyzed ring-opening reactions of related oxabicyclic alkenes can produce highly substituted this compound derivatives, demonstrating a pathway to complex molecular architectures. Furthermore, derivatives such as 2-Cyclohexen-1-ol (B1581600), 2,6-dimethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- are used as precursors in the synthesis of complex molecules for pharmaceutical research. ontosight.ai

This compound and its derivatives serve as monomers or precursors in the synthesis of polymers and resins. The double bond in the cyclohexene ring can participate in polymerization reactions, while the hydroxyl group can be used for esterification or other modifications to create functional polymers. For example, 3-cyclohexene-1,1-dimethanol (B167316) is used as a precursor for polymers. Additionally, cyclohexene oxide, which can be derived from cyclohexene, is a key raw material for producing epoxy resins with desirable properties like low refractive indices and excellent mechanical strength. patsnap.com

Chiral derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals. ontosight.aismolecule.com The ability to produce enantiomerically pure forms of these compounds is crucial for developing drugs with specific biological activities. (R)-Cyclohex-2-enol, a chiral isomer, is a valuable building block for synthesizing complex and medicinally active compounds. orientjchem.org Enzymatic methods, such as kinetic resolution using lipases, have been developed to produce enantiomerically pure forms of related compounds like 4-bromo-3-cyclohexen-1-ol. smolecule.com These chiral precursors are important for the synthesis of various pharmaceutical agents, including anticoagulants like Edoxaban. researchgate.net

Precursor for Polymers and Resins.

Role in Natural Products and Bioactivity Studies

This compound and its substituted derivatives are found in various natural sources and have been the subject of bioactivity studies. These compounds contribute to the chemical profiles of plants and can exhibit a range of biological effects.

This compound itself is found in trace amounts in the essential oils of plants like Bupleurum chinense and Trachyspermum ammi. Substituted derivatives are also prevalent in nature. For instance, 4-methyl-1-(1-methylethyl)-3-cyclohexen-1-ol is a component of the essential oil of the Tibetan medicinal plant Dracocephalum heterophyllum. Another derivative, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-3-cyclohexen-1-ol, also known as β-Bisabolol, has been identified in organisms such as Teucrium salviastrum and Teucrium oxylepis. nih.gov

Research has explored the biological activities of these naturally occurring compounds. For example, some derivatives of this compound have shown potential antimicrobial and antioxidant properties. ontosight.ai Studies on the essential oil of Achillea santolina have identified various cyclohexenol (B1201834) derivatives as major components and have demonstrated the oil's antileishmanial and antibacterial activities. thescipub.com The presence of these compounds in plant volatile emissions is also linked to abiotic stress adaptation.

Presence in Essential Oils

This compound is a naturally occurring compound found in a variety of plant essential oils. thegoodscentscompany.com Its presence has been identified in the essential oils of plants such as Mentha piperita (peppermint), Achillea santolina, and nutmeg (Myristica fragrans). thescipub.comresearchgate.net

Natural Availability and Extraction Methods

This compound is found in various plants, often as a minor component of their essential oils. For example, it has been identified in the essential oil of nutmeg leaves and seeds, as well as in the leaves of peppermint. researchgate.netplantarchives.org It is also a constituent of the essential oil from the medicinal plant Achillea santolina. thescipub.com

The primary method for obtaining essential oils containing this compound from plant material is hydrodistillation. ijrar.org This process involves heating the plant material with water to vaporize the volatile compounds, which are then condensed and collected. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique used to identify and quantify the individual components of the extracted essential oil, including this compound. mdpi.comnih.gov

The following table details the presence of this compound and its derivatives in various plant species.

| Plant Species | Plant Part | Compound Identified | Percentage (%) | Reference(s) |

| Mentha piperita | Leaves | This compound | 6.7 | |

| Achillea santolina (before flowering) | Aerial parts | 4-methyl-1-(1-methylethyl)-3-cyclohexen-1-ol | 12.08 | thescipub.com |

| Achillea santolina (after flowering) | Aerial parts | 4-methyl-1-(1-methylethyl)-3-cyclohexen-1-ol | 6.42 - 8.01 | thescipub.com |

| Dracocephalum heterophyllum | Aerial parts | 4-methyl-1-(1-methylethyl)-3-cyclohexen-1-ol | 4.10 | nih.gov |

| Myristica fragrans (Nutmeg) | Mace | 4-methyl-1-(1-methylethyl)-3-cyclohexen-1-ol | 15.0 - 18.2 | plantarchives.org |

| Pinus sylvestris | Not specified | 1-methyl-4-(1-methylethyl)-3-cyclohexen-1-ol | Principal constituent | nih.gov |

| Tea Tree | Not specified | 4-methyl-1-(1-methylethyl)-3-cyclohexen-1-ol | 44.42 | mdpi.com |

Antimicrobial Properties

Research has indicated that essential oils containing this compound exhibit antimicrobial activity. For instance, the essential oil of Dracocephalum heterophyllum, which contains 4-methyl-1-(1-methylethyl)-3-cyclohexen-1-ol, has demonstrated strong inhibitory effects against various bacteria, yeast, and fungi. nih.gov The maximal inhibition zones for bacterial strains were observed to be in the range of 18-25 mm, with minimum inhibitory concentration (MIC) values between 0.039 and 0.156 mg/mL. nih.gov Similarly, essential oils from Hyptis suaveolens, containing this compound, have been shown to inhibit the growth of both gram-positive and gram-negative bacteria. tandfonline.com Studies on essential oils containing this compound have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

This compound has been investigated for its potential anti-inflammatory properties. Studies have shown that it can inhibit the production of nitric oxide in certain cell lines. Nitric oxide is a key mediator in inflammatory responses, suggesting that this compound may have therapeutic potential in managing inflammatory conditions.

Plant Stress-Response Properties

Volatile organic compounds, including terpenoids like this compound, are known to be involved in plant responses to both biotic and abiotic stress. peerj.comresearchgate.net The emission of these volatiles can be a defense mechanism against herbivores and pathogens. researchgate.net Mechanical stress or damage to plant tissues can trigger the production of these compounds as part of the plant's defense signaling pathways. plos.org While direct research on the specific role of this compound in plant stress responses is ongoing, its presence in plants suggests it may play a part in these complex defense systems. peerj.com

Interaction with Biological Systems

The biological activity of this compound is attributed to its interaction with various molecular targets and pathways. The presence of a hydroxyl group and a double bond within its cyclohexene ring structure allows for various chemical interactions. cymitquimica.com It is suggested that the compound's anti-inflammatory effects may stem from its interaction with receptors such as TRPV1, glutamate (B1630785), and opioid receptors. The ability of its functional groups to participate in reactions like hydrogen bonding can influence its behavior in biological systems. cymitquimica.com

Computational Docking Studies with Enzymes (e.g., Acetylcholinesterase)

Computational docking simulations are pivotal in predicting the binding affinity and interaction patterns of small molecules like this compound and its derivatives with biological targets. These studies provide insights into the potential inhibitory activities of these compounds.

Research has shown that derivatives of this compound exhibit notable interactions with various enzymes. For instance, in a study targeting the acetylcholinesterase (AChE) of the red flour beetle, Tribolium castaneum, a major pest of stored grains, the compound this compound,4-methyl-1-(1-methylethyl)- was identified as a major constituent of lemon cypress essential oil. Molecular docking of this compound, also known as (R)-1-isopropyl-4-methylcyclohex-3-en-1-ol, demonstrated a significant binding affinity to the AChE enzyme with a binding energy of -6.27 kcal/mol. This interaction suggests a potential mechanism for the observed insecticidal properties of the essential oil.

Similarly, other related cyclohexenol structures have been evaluated for their enzyme-binding capabilities. A computational study on the constituents of Elettaria cardamomum extract against the alanine (B10760859) racemase (AlaR) enzyme, which is crucial for bacterial cell wall synthesis, identified (1S)-1-Isopropyl-4-methyl-3-cyclohexen-1-ol as an active ligand. researchgate.net This compound showed a binding energy of -6.23 kcal/mol. researchgate.net In another investigation, the isomer 2-Cyclohexen-1-ol, a component of Mentha pulegium essential oil, was docked against α-glucosidase, an enzyme relevant to carbohydrate metabolism, yielding a glide score of -5.160 kcal/mol. researchgate.net

These molecular docking studies are instrumental in the early stages of drug discovery and development, helping to identify and optimize potential lead compounds for therapeutic or agrochemical applications. iajpr.comnih.govmdpi.com The binding energies from these computational analyses indicate the stability of the ligand-enzyme complex, with more negative values suggesting stronger binding. peerj.commdpi.comfrontiersin.org

Table 1: Molecular Docking of this compound Derivatives with Various Enzymes

| Compound Name | Enzyme Target | Organism/Source | Binding Energy / Score (kcal/mol) |

| This compound,4-methyl-1-(1-methylethyl)- | Acetylcholinesterase (AChE) | Tribolium castaneum | -6.27 |

| (1S)-1-Isopropyl-4-methyl-3-cyclohexen-1-ol | Alanine Racemase (AlaR) | Elettaria cardamomum | -6.23 |

| 2-Cyclohexen-1-ol | α-Glucosidase | Mentha pulegium | -5.160 |

Environmental and Industrial Considerations

Environmental Fate and Degradation Studies

The environmental behavior of this compound is dictated by its physical and chemical properties, which influence its persistence and degradation pathways in the atmosphere, water, and soil.

Information specific to the biodegradability of this compound is limited. However, data on the related compound cyclohexene indicates that it is not readily biodegradable, showing 0% biochemical oxygen demand (BOD) after 28 days in a standard test. oecd.org This suggests that the cyclohexene ring structure may be resistant to rapid microbial degradation. For the isomer 2-Cyclohexen-1-ol, persistence and degradability information was reported as unavailable. fishersci.com

Hydrolysis is not expected to be a significant degradation pathway for this compound in the environment. The related structure, cyclohexene, was found to be hydrolytically stable at pH values of 4, 7, and 9 over five days at 50°C. oecd.org

The primary route for the atmospheric removal of unsaturated cyclic alcohols like this compound is through gas-phase reactions with hydroxyl (OH) radicals. researchgate.net The photodegradation of the parent compound, cyclohexene, is expected to be rapid, with an estimated half-life of 1.4 hours due to reactions with ozone. oecd.org While direct photolysis by sunlight is considered a minor pathway for such alcohols, they can be formed in the atmosphere through the photocatalytic oxygenation of cyclohexene. researchgate.netacs.org In one study, the irradiation of cyclohexene in the presence of a uranyl complex photocatalyst produced both 2-cyclohexen-1-one (B156087) and 2-cyclohexen-1-ol. acs.orgacs.org This indicates that once formed, this compound would be subject to further atmospheric oxidative reactions. acs.org

Table 2: Summary of Environmental Fate for this compound and Related Compounds

| Degradation Pathway | Compound | Finding |

| Biodegradability | Cyclohexene | Not readily biodegradable. oecd.org |

| Hydrolytic Stability | Cyclohexene | Stable at environmental pH levels (4, 7, 9). oecd.org |

| Photodegradation | Cyclohexene | Rapid degradation by ozone (T½ = 1.4 hours). oecd.org |

| Photodegradation | Unsaturated Alcohols | Major removal pathway is reaction with OH radicals. researchgate.net |

Occupational and Laboratory Safety Protocols

The safe handling of this compound in occupational and laboratory settings requires adherence to strict safety protocols to minimize exposure and risk. This compound is classified as a flammable liquid and vapor. fishersci.comtcichemicals.com

Engineering Controls: Work should be conducted in a well-ventilated area, preferably with local exhaust ventilation or in a fume hood to control airborne concentrations. aksci.comspectrumchemical.com Eyewash stations and safety showers must be readily accessible in the immediate work area. fishersci.comfishersci.com

Handling and Storage: Avoid contact with skin, eyes, and clothing. aksci.comspectrumchemical.com Hands should be washed thoroughly after handling. aksci.com Use non-sparking tools and take precautionary measures against static discharge. fishersci.comspectrumchemical.com The compound should be stored in a cool, dry, well-ventilated area in a tightly closed container. tcichemicals.comspectrumchemical.com It must be kept away from heat, sparks, open flames, and other sources of ignition. fishersci.comtcichemicals.com Incompatible materials include strong oxidizing agents and strong acids. fishersci.comfishersci.com

Spill Management: In the event of a spill, ensure adequate ventilation and remove all sources of ignition. spectrumchemical.com Spills should be contained and absorbed with an inert material, such as dry sand or earth, and placed into a suitable chemical waste container for disposal. aksci.comspectrumchemical.com Do not allow the product to enter drains or waterways. aksci.comspectrumchemical.com

First Aid: In case of skin contact, immediately wash the affected area with soap and plenty of water. aksci.comfishersci.com For eye contact, rinse cautiously with water for several minutes. aksci.com If inhaled, move the person to fresh air. aksci.comfishersci.com

Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound

| Protection Type | Recommendation |

| Eye/Face | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA or EN166 standards. aksci.comfishersci.com |

| Skin | Wear appropriate protective gloves and long-sleeved clothing to prevent skin exposure. aksci.comspectrumchemical.comfishersci.com |

| Respiratory | Under normal use with adequate ventilation, respiratory protection may not be needed. fishersci.comfishersci.com Use if vapors/mists are generated. |

Applications and Advanced Research Directions

Hydrolytic Stability.

Safety Profile

The safe handling and storage of 3-Cyclohexen-1-ol are paramount in both laboratory and industrial settings. Understanding its chemical and physical properties is essential for mitigating risks.

This compound is classified as a flammable or combustible liquid. nih.govangenechemical.com The vapor of this compound can form explosive mixtures with air. It is crucial to keep it away from open flames, hot surfaces, and other sources of ignition. tcichemicals.com Fire-fighting measures include the use of water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. cymitquimica.comfishersci.com For larger fires, water spray or fog can be used to cool containers. spectrumchemical.com

Flammability Data for Related Compounds:

| Compound | Flash Point (°C) | Flash Point (°F) | Classification |

| 4-methyl-1-(1-methylethyl)-3-Cyclohexen-1-ol | 82 | 179.6 | Combustible liquid fishersci.com |

| This compound | Not specified | Not specified | Flammable liquid and vapor / Combustible liquid nih.govangenechemical.com |

This table provides an interactive summary of flammability data for related cyclohexenol (B1201834) compounds. Click on the headers to sort the data.

A significant hazard associated with this compound is its potential to form explosive peroxides upon exposure to air and light over time. dartmouth.eduosu.edu It is categorized as a chemical that can form explosive levels of peroxides, particularly when concentrated. dartmouth.edumissouri.eduucsc.edu The process of autoxidation, a slow reaction with oxygen, leads to the accumulation of these unstable peroxide by-products. osu.edu This risk is heightened by factors such as the application of heat or concentration through evaporation or distillation. osu.eduutdallas.edu

To mitigate this risk, several precautions are necessary. It is recommended to purchase this compound in small quantities and use older stock first. dartmouth.edu Containers should be dated upon receipt and upon opening to track their age. osu.edu Storage should be in a dark place, away from heat and light, with tightly sealed caps. dartmouth.eduosu.edu Purging the headspace of the container with an inert gas like nitrogen or argon can also help prevent peroxide formation. osu.edu Regular testing for the presence of peroxides is a critical safety measure, especially before any heating or distillation is performed. dartmouth.eduosu.edu

Proper handling and storage procedures are crucial to ensure safety. spectrumchemical.com When handling this compound, it is important to work in a well-ventilated area, preferably with a local exhaust system, to minimize inhalation of vapors. spectrumchemical.comtcichemicals.com Personal protective equipment, including safety glasses or goggles, chemical-resistant gloves, and protective clothing, should be worn to prevent skin and eye contact. tcichemicals.comspectrumchemical.comtcichemicals.com All equipment used for handling should be grounded to prevent static discharge. spectrumchemical.com

For storage, this compound should be kept in a tightly closed container in a cool, dry, and well-ventilated area. tcichemicals.comaksci.com It should be stored away from incompatible materials, particularly strong oxidizing agents, strong acids, and acid chlorides, as these can lead to hazardous reactions. fishersci.comspectrumchemical.comscbt.com

Recommended Handling and Storage Practices:

| Aspect | Requirement |

| Ventilation | Use in a well-ventilated area with local exhaust. spectrumchemical.comtcichemicals.com |

| Personal Protective Equipment | Safety glasses/goggles, chemical-resistant gloves, protective clothing. tcichemicals.comspectrumchemical.comtcichemicals.com |

| Ignition Sources | Keep away from heat, sparks, and open flames. tcichemicals.com |

| Grounding | All handling equipment must be grounded. spectrumchemical.com |

| Storage Conditions | Cool, dry, dark, and well-ventilated place. tcichemicals.comaksci.com |

| Container | Tightly closed container. tcichemicals.comaksci.com |

| Incompatible Materials | Store away from strong oxidizing agents, acids, and acid chlorides. fishersci.comspectrumchemical.comscbt.com |

This interactive table summarizes the key handling and storage requirements for this compound.

In the event of a spill or leak, immediate action is necessary to contain the material and prevent environmental contamination and personnel exposure. The area should be evacuated, and entry controlled. spectrumchemical.comnj.gov All sources of ignition must be eliminated. spectrumchemical.comnj.gov

For containment, the spill should be absorbed with an inert material such as dry sand, earth, or vermiculite. spectrumchemical.comtcichemicals.com The absorbed material should then be placed into a suitable, sealed chemical waste container for disposal. spectrumchemical.comaksci.com Spark-proof tools should be used during the cleanup process. spectrumchemical.com It is important to prevent the spilled material from entering drains, sewers, or waterways. cymitquimica.comspectrumchemical.com For large spills, diking may be necessary to contain the liquid for later disposal. spectrumchemical.com After the material has been removed, the affected area should be thoroughly cleaned. spectrumchemical.com

Future Research Directions and Emerging Applications

Exploration of New Catalytic Systems for Synthesis

The development of innovative and efficient catalytic systems is paramount for the synthesis of 3-Cyclohexen-1-ol and its derivatives. Research is increasingly focused on moving beyond traditional stoichiometric reagents towards more sustainable and selective catalytic methods.

Transition-metal catalysis remains a fertile ground for exploration. While rhodium and cobalt have been utilized in hydroformylation reactions to introduce aldehyde functionalities onto the cyclohexene (B86901) ring, their high cost and challenges in catalyst recovery limit large-scale applications. Future work will likely focus on developing catalysts based on more abundant and less toxic metals. For instance, iron-catalyzed ring-opening reactions of oxabicyclic alkenes have shown promise in providing regio- and stereoselective access to functionalized cyclohexene derivatives. thegoodscentscompany.com